3-Bromo-4-isobutylbenzoic acid
Overview
Description
3-Bromo-4-isobutylbenzoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isobutyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isobutylbenzoic acid typically involves the bromination of 4-isobutylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction conditions usually involve refluxing the mixture in a suitable solvent like acetic acid or carbon tetrachloride. The bromination occurs selectively at the meta position relative to the carboxyl group due to the electron-withdrawing nature of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, automated bromine addition, and efficient separation and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isobutylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The isobutyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or borane (BH3) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of 3-substituted-4-isobutylbenzoic acids.
Reduction: Formation of 3-bromo-4-isobutylbenzyl alcohol or 3-bromo-4-isobutylbenzaldehyde.
Oxidation: Formation of 3-bromo-4-carboxybenzoic acid.
Scientific Research Applications
3-Bromo-4-isobutylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isobutylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of an isobutyl group.
3-Bromo-4-ethylbenzoic acid: Similar structure but with an ethyl group instead of an isobutyl group.
3-Bromo-4-tert-butylbenzoic acid: Similar structure but with a tert-butyl group instead of an isobutyl group.
Uniqueness
3-Bromo-4-isobutylbenzoic acid is unique due to the presence of the isobutyl group, which can impart different steric and electronic effects compared to other alkyl-substituted benzoic acids. These effects can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-4-(2-methylpropyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZECJSZOHFRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660786 | |
Record name | 3-Bromo-4-(2-methylpropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-07-0 | |
Record name | 3-Bromo-4-(2-methylpropyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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